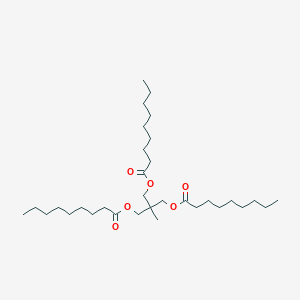

Trimethylolethane trinonanoate

Description

Trimethylolethane trinonanoate (C3H5(OCOC8H17)3) is a triester derived from the reaction of trimethylolethane (TME, C5H12O3) with nonanoic acid. TME, a neopentyl-structured triol, is synthesized via a two-step process involving propionaldehyde and formaldehyde condensation followed by a Cannizzaro reaction . The trinonanoate ester is likely produced through esterification, leveraging TME’s three hydroxyl groups to form a branched, hydrophobic compound.

Properties

CAS No. |

10535-50-9 |

|---|---|

Molecular Formula |

C32H60O6 |

Molecular Weight |

540.8 g/mol |

IUPAC Name |

[2-methyl-3-nonanoyloxy-2-(nonanoyloxymethyl)propyl] nonanoate |

InChI |

InChI=1S/C32H60O6/c1-5-8-11-14-17-20-23-29(33)36-26-32(4,27-37-30(34)24-21-18-15-12-9-6-2)28-38-31(35)25-22-19-16-13-10-7-3/h5-28H2,1-4H3 |

InChI Key |

JMYBRXSQFQZFFB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |

Canonical SMILES |

CCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |

Other CAS No. |

10535-50-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethylolethane Hydrate vs. Ionic Clathrate Hydrates

Trimethylolethane (TME) hydrate, a PCM, exhibits a phase change temperature of 29.5°C and latent heat of 218 J/g , making it suitable for lithium-ion battery cooling and smart textiles . In contrast, ionic clathrate hydrates (e.g., tetra-n-butylphosphonium hydroxide) have lower phase change temperatures (~15°C) and distinct crystal structures, limiting their utility in higher-temperature applications .

| Property | TME Hydrate | Ionic Clathrate Hydrate |

|---|---|---|

| Phase Change Temperature | 29.5°C | 15°C |

| Latent Heat | 218 J/g | 150–200 J/g (estimated) |

| Structural Stability | High (neopentyl) | Moderate (clathrate cages) |

TME Esters vs. Trimethylolpropane Esters

Trimethylolethane trinonanoate’s closest analogs are trimethylolpropane (TMP) esters, such as TMP trinonanoate. The neopentyl structure of TME imparts higher thermal stability and lower viscosity compared to TMP’s linear triol backbone. For example:

- Thermal Stability : TME’s branching reduces oxidative degradation, whereas TMP esters may require stabilizers for high-temperature applications.

- Viscosity: TME trinonanoate likely has lower viscosity than TMP trinonanoate due to reduced molecular entanglement .

Comparison with Other PCMs and Plasticizers

- Paraffin Waxes: Limited thermal cyclability (<100 cycles) compared to TME-based PCMs (>500 cycles) .

- Phthalate Esters: this compound lacks the endocrine-disruption risks associated with phthalates but may have higher production costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.